molecular formula C20H21N5O2S B2843548 7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-75-2

7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2843548
CAS No.: 896317-75-2
M. Wt: 395.48
InChI Key: XJPCBGOLUMCKJQ-UHFFFAOYSA-N
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Description

7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic chemical compound designed for research and development purposes. This molecule features a complex heterocyclic structure, integrating a 4H-pyrido[1,2-a][1,3,5]triazin-4-one core that is substituted at the 2-position with a thioether chain linked to a phenylpiperazine group. The phenylpiperazine moiety is a privileged structure in medicinal chemistry, often associated with binding to a variety of central nervous system (CNS) receptors and other biological targets . The specific combination of a triazinone core with a phenylpiperazine unit suggests potential for investigation in several areas, including as a scaffold for designing novel enzyme inhibitors or for probing neurological signaling pathways. Researchers may find value in this compound for hit-to-lead optimization campaigns, as a building block for more complex molecular architectures, or as a standard in analytical method development. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-7-8-17-21-19(22-20(27)25(17)13-15)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPCBGOLUMCKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylpiperazine Moiety: This is achieved through nucleophilic substitution reactions where the phenylpiperazine is introduced to the core structure.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenylpiperazine moiety.

Scientific Research Applications

7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1)

  • Core Structure : Pyrido[1,2-a][1,3,5]triazin-4-one.
  • Substituents: 2-amino group (electron-donating, enhances solubility via hydrogen bonding). 6-methyl group (moderate lipophilicity).
  • Properties: Melting point >260°C, indicative of high crystallinity. IR and NMR data confirm hydrogen-bonding capacity of the amino group .

2-Diethylamino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e2)

  • Core Structure : Same as 4e1.
  • Substituents: 2-diethylamino group (bulky, lipophilic).
  • Properties: Likely reduced solubility compared to 4e1 due to diethylamino substituent. Increased steric hindrance may affect receptor binding .

Comparison with Target Compound: The target compound replaces the amino/diethylamino group at position 2 with a sulfanyl-2-oxoethyl-piperazine chain. This introduces:

  • Enhanced conformational flexibility via the ethyl spacer.
  • Potential for π-π stacking or receptor binding via the phenylpiperazine moiety.
  • Higher molecular weight and possible improved blood-brain barrier penetration.

Pyrido-Pyrimidinone Derivatives from Patent Literature

2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one (vs. triazinone in the target compound).
  • Substituents :
    • 3-fluoro-4-methylphenyl group at position 2 (electron-withdrawing fluorine enhances metabolic stability).
    • Piperazine at position 5.
  • Implications: Pyrimidinone core may exhibit different electronic properties compared to triazinone. Fluorine substitution could reduce oxidative metabolism .

2-(3,4-Dimethoxyphenyl)-9-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Substituents :
    • 3,4-dimethoxyphenyl (electron-donating, increases solubility).
    • Methyl group at position 7.
  • Properties :
    • Methoxy groups may improve solubility but reduce membrane permeability.

The phenylpiperazine group is retained, but its placement at position 2 (vs. 7 in pyrido-pyrimidinones) may lead to divergent binding orientations.

Thiazolo-Pyrimidine Derivatives

Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine.
  • Substituents: Pyrrole-methylene group (planar, aromatic).
  • Structural Features :
    • Flattened boat conformation of pyrimidine ring.
    • Z-conformation olefinic bond .

Comparison with Target Compound :
The thiazolo-pyrimidine core introduces sulfur, which may confer distinct electronic properties. However, the target compound’s sulfanyl group and phenylpiperazine chain offer a unique combination of flexibility and aromaticity absent in this derivative.

Research Implications and Gaps

  • Structural Insights: The target compound’s sulfanyl and phenylpiperazine groups distinguish it from amino-substituted pyrido-triazinones (e.g., 4e1) and piperazine-containing pyrido-pyrimidinones.
  • Pharmacological Potential: While patent data suggests therapeutic interest in related piperazine derivatives, direct biological data for the target compound is absent.
  • Methodology : SHELX-based crystallography remains critical for resolving conformational details, as seen in analogous thiazolo-pyrimidine structures .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELXL for structure refinement, leveraging high-resolution data (≤ 0.8 Å) to resolve ambiguities in sulfur-containing moieties .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between tautomeric forms of the thioxo-thiazolidinone group .
  • Resolution of Inconsistencies : Cross-validate crystallographic data with DFT-calculated molecular geometries (e.g., B3LYP/6-31G*) to address discrepancies in bond angles .

What experimental strategies evaluate biological activity while minimizing off-target effects?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases (e.g., PI3K/AKT) based on structural similarity to known piperazine-containing inhibitors .
  • Assay Design : Use isogenic cell lines (wild-type vs. knockout) to isolate target-specific effects. Include positive controls (e.g., LY294002 for PI3K) and replicate experiments in triplicate .
  • Off-Target Screening : Perform broad-spectrum kinase profiling (Eurofins KinaseProfiler™) at 10 µM to identify unintended interactions .

How can structure-activity relationship (SAR) studies guide molecular modifications?

Q. Advanced Research Focus

  • Modifications : Synthesize analogs with variations in the piperazine substituent (e.g., 4-chlorophenyl, 4-methoxyphenyl) to assess impact on solubility and target binding .
  • Data Analysis : Corrogate IC50 values (from enzyme inhibition assays) with computed logP and polar surface area to optimize bioavailability .

What methodologies analyze metabolic stability and reactive intermediates?

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor for glutathione adducts to detect electrophilic intermediates .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in HepG2 cells to assess oxidative stress induced by potential metabolites .

How should contradictory data between in vitro and in vivo studies be addressed?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to explain bioavailability gaps .
  • Dose Escalation : Conduct in vivo studies at multiple doses (1, 10, 100 mg/kg) to identify nonlinear pharmacokinetics due to saturation of metabolic pathways .

What computational approaches predict binding affinity and selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to screen against homology models of target proteins. Validate with free-energy perturbation (FEP) calculations .
  • Selectivity Filters : Apply machine learning (e.g., Random Forest) to predict off-target binding using ChEMBL bioactivity data .

How can solubility and formulation compatibility be assessed preclinically?

Q. Basic Research Focus

  • Solubility Screening : Use the shake-flask method in PBS (pH 7.4) and simulated gastric fluid. For low solubility (<50 µg/mL), explore cyclodextrin-based formulations .
  • Compatibility Testing : Assess stability in common excipients (e.g., PEG 400, Tween 80) via accelerated stability studies (40°C/75% RH for 4 weeks) .

What strategies determine stability under storage and physiological conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H2O2) to identify degradation pathways .
  • Solid-State Stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions during storage .

How can crystallographic data elucidate molecular interactions in solid-state formulations?

Q. Advanced Research Focus

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency in co-crystals .
  • Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to verify phase purity after lyophilization .

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